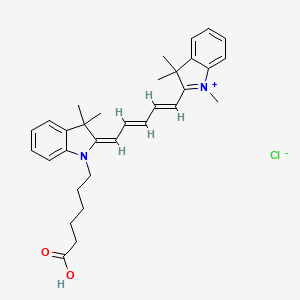

Cyanine5 carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cyanine5 carboxylic acid is a lipid-soluble fluorescent dye known for its red emission. It is a non-reactive dye used primarily for control samples and instrument calibration . This compound is part of the cyanine dye family, which is widely used in various scientific fields due to its high molar extinction coefficients and tunable fluorescence wavelengths .

准备方法

Cyanine5 carboxylic acid can be synthesized through several methods:

化学反应分析

Cyanine5 carboxylic acid undergoes various chemical reactions:

Oxidation: This reaction can lead to the formation of carbonyl products through singlet oxygen-mediated photooxidation.

Substitution: The carboxylic acid group can be activated and substituted with other functional groups, such as amines, to form amides.

Photoconversion: Cyanine5 can be converted to Cyanine3 upon photoexcitation, involving bond cleavage and reconstitution.

科学研究应用

Fluorescence Imaging

Cyanine5 carboxylic acid is primarily employed in fluorescence imaging techniques for labeling biomolecules such as proteins, peptides, and nucleic acids. Its strong fluorescent properties allow researchers to visualize cellular processes in real-time.

- Case Study : A study demonstrated the use of Cy5-labeled polymers for mitochondrial targeting in live cells. The results indicated that the type of cyanine dye significantly influenced cellular processing, with Cy5 directing polymers to mitochondria while sulfo-Cy5 altered their fate towards lysosomal trafficking .

Flow Cytometry

This compound is utilized in flow cytometry to analyze cell populations based on fluorescence. The ability to label multiple targets simultaneously enhances the resolution and depth of cellular analysis.

- Data Table : Fluorescence characteristics relevant to flow cytometry.

| Property | Value |

|---|---|

| Absorption Maximum | 646 nm |

| Emission Maximum | 662 nm |

| Quantum Yield | 0.2 |

| Extinction Coefficient | 250,000 M−1cm−1 |

Photochemical Applications

This compound has been repurposed as a photocage that can release carboxylic acids upon near-infrared light irradiation. This application is particularly valuable for controlled drug delivery systems.

- Case Study : Research indicated that cyanine dyes could efficiently release carboxylic acids in aqueous media when exposed to near-infrared light, demonstrating potential for live-cell applications .

Metal Ion Detection

The sulfonated version of this compound has been explored as a colorimetric chemosensor for detecting metal ions such as copper and iron. This application is crucial for environmental monitoring and medical diagnostics.

作用机制

The mechanism of action of Cyanine5 carboxylic acid involves its interaction with light. Upon excitation, the dye emits fluorescence, which can be detected and measured. The polymethine chain in the dye’s structure is responsible for its photophysical properties, such as cis-trans photoisomerization and photoswitching .

相似化合物的比较

Cyanine5 carboxylic acid is compared with other cyanine dyes like Cyanine3, Cyanine7, and Alexa Fluor 647:

Cyanine3: Emits at a shorter wavelength compared to Cyanine5.

Cyanine7: Emits at a longer wavelength, suitable for near-infrared applications.

Alexa Fluor 647: Similar spectral properties but with different solubility and stability characteristics.

These comparisons highlight the unique properties of this compound, such as its specific emission wavelength and lipid solubility, making it suitable for particular applications in scientific research.

生物活性

Cyanine5 carboxylic acid (Cy5) is a prominent fluorescent dye widely used in biological research, particularly in imaging and labeling applications. Its biological activity is characterized by its ability to serve as a marker for various cellular processes, enabling researchers to visualize and quantify biological phenomena in real-time. This article delves into the biological activity of this compound, summarizing key findings, case studies, and relevant data.

This compound is a non-activated carboxylic acid with a molecular formula of C40H42N2O14S4 and a molecular weight of 903.03 g/mol. It exhibits strong fluorescence in the far-red spectrum, making it suitable for various imaging techniques, including fluorescence microscopy and flow cytometry. The dye's structure includes multiple sulfonate groups that enhance its solubility in aqueous environments, thus facilitating its application in biological systems .

Key Properties:

- Fluorescence Emission: Far-red region (Ex=646 nm).

- Solubility: Water-soluble due to sulfonate groups.

- Stability: High stability under physiological conditions with low pH dependence.

Biological Applications

This compound has been extensively utilized in several biological applications due to its fluorescent properties:

- Protein Labeling: Cy5 can be conjugated to proteins via amine coupling, allowing for the tracking of protein expression and localization within cells. This is particularly useful in studying receptor dynamics and protein interactions .

- In Vivo Imaging: Studies indicate that Cy5-labeled probes demonstrate rapid tumor targeting and high specificity for cancer cells. For instance, Cy5.5-ZEGFR:1907 has shown effective tumor imaging with significant uptake in tumor tissues compared to normal tissues .

- Photocaging Applications: Recent advancements have explored the use of Cy5 as a photocage for delivering bioactive molecules into live cells upon irradiation with near-infrared (NIR) light. This method enhances the spatial control of drug delivery, allowing for targeted therapeutic interventions .

Case Study 1: Tumor Targeting with Cy5 Probes

A study investigated the pharmacokinetics and cellular uptake of Dmt-Tic-Cy5, a delta-opioid receptor antagonist conjugated with Cy5. The results demonstrated specific retention of the Dmt-Tic-Cy5 probe in tumors expressing delta-opioid receptors, with maximum uptake observed at 3 hours post-injection (p.i.) and sustained fluorescence for over 96 hours . This highlights Cy5's potential in targeted cancer therapy.

Case Study 2: Photouncaging of Carboxylic Acids

Research on cyanine-based photocages revealed that upon NIR light exposure, these compounds could effectively release carboxylic acids within live cells. The study quantified fluorescence intensity changes, confirming successful delivery through a photooxygenation pathway rather than direct photoheterolysis . This technique opens new avenues for controlled drug release mechanisms.

Data Summary

| Property | Description |

|---|---|

| Molecular Formula | C40H42N2O14S4 |

| Molecular Weight | 903.03 g/mol |

| Fluorescence Emission | Far-red (Ex=646 nm) |

| Solubility | Water-soluble |

| Biological Applications | Protein labeling, in vivo imaging, photocaging |

属性

IUPAC Name |

6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoic acid;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38N2O2.ClH/c1-31(2)24-16-11-13-18-26(24)33(5)28(31)20-8-6-9-21-29-32(3,4)25-17-12-14-19-27(25)34(29)23-15-7-10-22-30(35)36;/h6,8-9,11-14,16-21H,7,10,15,22-23H2,1-5H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDOHVMHEAVMNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)O)(C)C)C)C.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)O)(C)C)C)C.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H39ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What makes Cy5 acid particularly suitable for SERS applications?

A1: Cy5 acid exhibits strong Raman scattering, making it easily detectable even at low concentrations. [, ] This is crucial for SERS, a technique that relies on amplifying weak Raman signals from molecules adsorbed onto nanostructured surfaces.

Q2: How does the integration of hydrogels enhance the SERS signal of Cy5 acid?

A2: The research by [] demonstrates that incorporating a hydrogel layer onto plasmonic nanostructures creates three-dimensional volumetric hotspots. These hotspots increase the concentration of Cy5 acid within the hydrogel network, leading to a significant enhancement of the SERS signal. This approach enabled the detection of Cy5 acid at concentrations as low as 100 pM, highlighting the potential of hydrogel-assisted SERS for sensitive molecular detection.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。